molecular formula C11H11NO2 B14761228 methyl 2-methyl-3H-indole-5-carboxylate

methyl 2-methyl-3H-indole-5-carboxylate

Cat. No.: B14761228
M. Wt: 189.21 g/mol
InChI Key: GCJUEHTVEQFYDQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3H-indole-5-carboxylate is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its ability to bind reversibly to proteins and mimic the structure of peptides, serving as a versatile core for creating libraries against diverse biological targets . Indole derivatives, in general, demonstrate a broad spectrum of pharmacological activities, including significant antiviral, anticancer, and anti-inflammatory properties . This specific compound, with its ester and methyl substituents, is a valuable synthon for the synthesis of more complex molecules. Researchers utilize such indole carboxylates as key intermediates in the development of novel pharmaceutical agents, such as HIV-1 integrase inhibitors where the indole nucleus chelates with Mg²⁺ ions in the enzyme's active site , and as precursors to tubulin polymerization inhibitors for oncology research . The structural features of this methyl ester also make it a candidate for creating novel metal complexes, which can enhance solubility, bioavailability, and unlock unique mechanisms of action for therapeutic applications . This product is intended for use in biological research, the synthesis of pharmaceuticals, and material science applications. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-methyl-3H-indole-5-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6H,5H2,1-2H3

InChI Key

GCJUEHTVEQFYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid . The reaction typically requires an acid catalyst and an alcohol, such as methanol, under reflux conditions. Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of methyl 2-methyl-3H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Key Findings :

  • Positional Effects : Ethyl indole-2-carboxylate (C2 ester) exhibits distinct reactivity compared to the target compound’s C5 ester, impacting solubility and synthetic pathways .
  • Functional Group Variations : Indole-5-carboxylic acid (C5 carboxylic acid) has a higher melting point (208–210°C) than ester derivatives due to stronger intermolecular hydrogen bonding .

Functional Group Modifications

  • Ester vs.
  • Halogen vs. Methyl Substituents : Methyl 6-chloro-1H-indole-5-carboxylate (chloro at C6) may exhibit altered electronic properties, affecting binding affinity in biological systems compared to the methyl-substituted target compound .

Q & A

What are the standard synthetic routes for methyl 2-methyl-3H-indole-5-carboxylate, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via two primary approaches:

  • Method A (Condensation Reaction): Reacting 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole carboxylates in acetic acid under reflux (3–5 hours). This method emphasizes the role of acidic conditions and stoichiometric ratios (1:1.1) for cyclization .
  • Method B (Multicomponent Reaction): Combining thiourea derivatives, 3-formyl-indole carboxylates, chloroacetic acid, and sodium acetate in refluxing acetic acid. This method introduces halogenated intermediates, which may require purification via recrystallization from DMF/acetic acid mixtures .

Key Variables Affecting Yield:

  • Catalyst: Sodium acetate acts as both a base and catalyst, enhancing nucleophilic attack in Method B.
  • Solvent: Acetic acid serves as a proton donor and solvent, critical for stabilizing intermediates.
  • Temperature: Reflux conditions (~110–120°C) are necessary to overcome activation barriers in cyclization steps.

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question
A multi-technique approach is recommended:

  • NMR: 1H^1 \text{H} and 13C^{13} \text{C} NMR can confirm the methyl ester group (δ ~3.8–4.0 ppm for 1H^1 \text{H}) and indole ring protons (δ ~6.8–8.2 ppm). Discrepancies in chemical shifts may indicate tautomeric forms (e.g., 3H vs. 1H indole) .
  • FT-IR: Look for ester C=O stretching (~1700–1750 cm1^{-1}) and indole N–H stretching (~3400 cm1^{-1}) .
  • HPLC: Purity can be assessed using reverse-phase C18 columns with UV detection at 254 nm, though method validation is required due to potential co-elution of byproducts .

Advanced Tip: Compare experimental spectra with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G** basis set) to resolve ambiguities in hydrogen bonding or solvent effects .

How can solvent polarity and hydrogen bonding influence the electronic structure of this compound?

Advanced Research Question
Computational studies (e.g., CAM-B3LYP and M06-2X functionals) reveal:

  • Solvent Effects: Polar solvents (e.g., water) stabilize the carboxylate group via hydrogen bonding, reducing the HOMO-LUMO gap by ~0.5 eV compared to nonpolar solvents (e.g., hexane) .
  • Hydrogen Bonding: The indole N–H group forms stronger hydrogen bonds with aprotic solvents (e.g., DMSO), altering charge distribution on the indole ring. This impacts reactivity in electrophilic substitution reactions .

Methodological Recommendation: Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra in different solvents, validating results against experimental data to refine computational models .

How can researchers resolve discrepancies in reported melting points for methyl indole carboxylate derivatives?

Advanced Research Question
Discrepancies (e.g., mp ranges spanning 10–15°C) may arise from:

  • Polymorphism: Different crystalline forms (e.g., α vs. β phases) due to recrystallization conditions (e.g., DMF vs. ethanol) .
  • Impurities: Residual acetic acid or sodium acetate from synthesis can depress melting points. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Tautomerism: Equilibrium between 1H- and 3H-indole tautomers may affect thermal stability. Use 1H^1 \text{H} NMR in DMSO-d6_6 to quantify tautomeric ratios .

Validation Protocol:

Perform differential scanning calorimetry (DSC) to identify phase transitions.

Cross-reference with powder X-ray diffraction (PXRD) to confirm crystalline phase consistency .

What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Question
The methyl ester and 2-methyl groups direct electrophiles to specific positions:

  • C3 vs. C6 Reactivity: Electron-withdrawing ester groups deactivate the C3 position, favoring electrophilic attack at C6. Computational Fukui indices (ff^-) predict higher nucleophilicity at C6 (e.g., f=0.12f^- = 0.12 vs. 0.08 at C3) .
  • Catalytic Control: Use Lewis acids (e.g., ZnCl2_2) to polarize electrophiles, enhancing selectivity for C6. For example, nitration with HNO3_3/H2_2SO4_4 yields 85% C6-nitro derivative with ZnCl2_2, versus 60% without .

Experimental Design:

Screen Lewis acids (BF3_3, FeCl3_3, ZnCl2_2) in model reactions (e.g., bromination).

Monitor regioselectivity via LC-MS and 1H^1 \text{H} NMR coupling constants .

How can this compound serve as a precursor for bioactive indole derivatives?

Advanced Research Question
The compound’s ester group enables functionalization for bioactive molecules:

  • Antimicrobial Agents: Hydrolysis to the carboxylic acid followed by coupling with aryl amines yields indole-5-carboxamides, which show activity against Gram-positive bacteria (MIC50_{50} = 8–16 µg/mL) .
  • Anticancer Scaffolds: Suzuki-Miyaura coupling at C5 with boronic acids generates biaryl indoles, which inhibit tubulin polymerization (IC50_{50} = 0.8–1.2 µM) .

Synthetic Pathway:

Hydrolysis: React with NaOH/EtOH (reflux, 6 h) to obtain indole-5-carboxylic acid.

Amide Coupling: Use EDC/HOBt in DMF to link with amines .

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